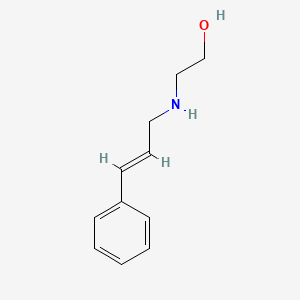
2-Amino-3-Mercapto-Propionamide
Übersicht
Beschreibung
2-Amino-3-Mercapto-Propionamide is an organic compound that contains 8 Hydrogen atoms, 3 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom . It is an amide derived from the amino acid cysteine .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of both amide and thiol groups . The presence of these functional groups contributes to its reactivity and potential applications.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, it’s worth noting that amides and thiols are both reactive functional groups. Amides can participate in a variety of reactions, including hydrolysis and reduction . Thiols, on the other hand, are known for their nucleophilic properties and ability to form disulfide bonds .Wissenschaftliche Forschungsanwendungen
Solvent Effects on Internal Rotation
The effects of different solvents on the rotational barriers of 2-amino-3-mercapto-propionamide have been studied, revealing that the barrier increases with the polarity of the solvent. This indicates a strong relationship between solvent-induced shielding variations and the intensity of the solvent reaction field, rather than changes in molecular geometry induced by the solvent (Shabani et al., 2003).
Interaction with Acrylamide
Research on the reaction of acrylamide with amino compounds, including this compound, shows that amino compounds add to acrylamide to produce 3-(alkylamino)propionamides. This reaction is reversible and influenced by temperature, suggesting a role for amino compounds in altering acrylamide content in foods (Zamora et al., 2010).
Antimicrobial and AntiHIV Activities
2-Mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones, synthesized from this compound, have shown significant antibacterial, antifungal, and antiHIV activities. This highlights its potential in medical research and drug development (Alagarsamy et al., 2004).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as 2,3-dihydro-2-mercapto-2,1,3-benzophosphadiazine-4(1H)-thione derivatives, involves this compound. These synthesized compounds have been characterized and studied for their potential applications in various fields (Acheson et al., 1985).
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H2,5,6)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDNBEGNKOANMB-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Methylphenyl)oxan-4-yl]methanamine](/img/structure/B3211140.png)
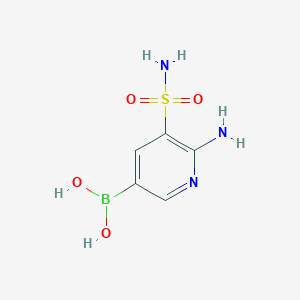
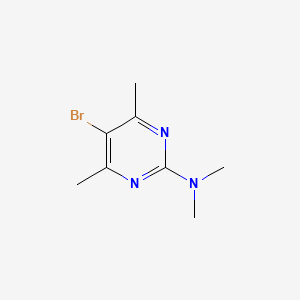

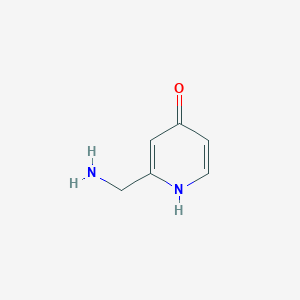
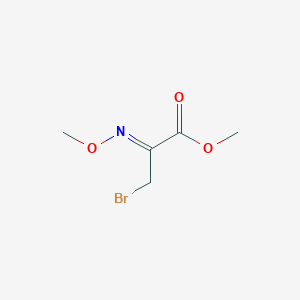
![Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-](/img/structure/B3211190.png)
![3-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B3211194.png)


